molecular formula C4H7FO2 B8218745 3-(Fluoromethyl)oxetan-3-ol

3-(Fluoromethyl)oxetan-3-ol

Cat. No.: B8218745
M. Wt: 106.10 g/mol
InChI Key: ZLXHIADYFXEGHL-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)oxetan-3-ol is a chemical compound with the molecular formula C4H7FO2. It features a four-membered oxetane ring substituted with a fluoromethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Fluoromethyl)oxetan-3-ol typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of epoxides with fluoromethyl groups under basic conditions. For instance, the reaction of 3-chloro-2-fluoropropanol with a strong base like sodium hydride can yield this compound through an intramolecular nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)oxetan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Fluoromethyl)oxetan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its role in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)oxetan-3-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, influencing biological pathways and therapeutic outcomes .

Comparison with Similar Compounds

Uniqueness: 3-(Fluoromethyl)oxetan-3-ol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(fluoromethyl)oxetan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7FO2/c5-1-4(6)2-7-3-4/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXHIADYFXEGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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